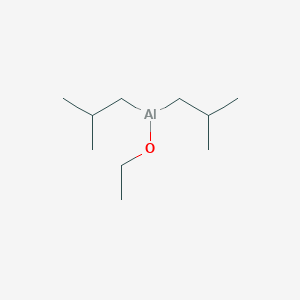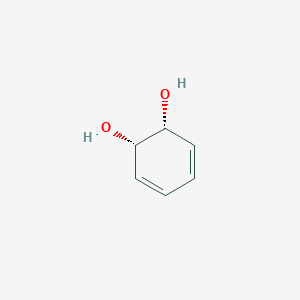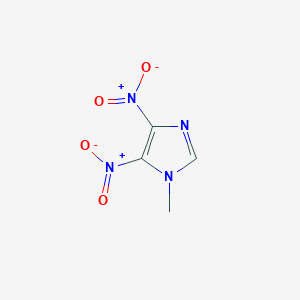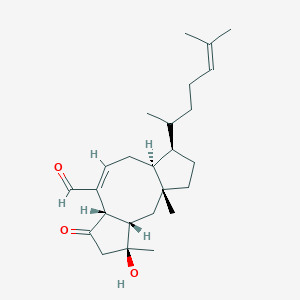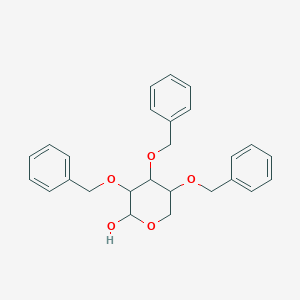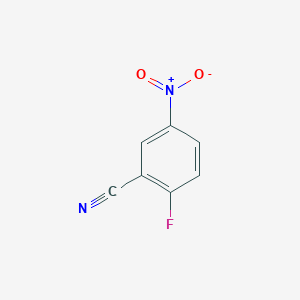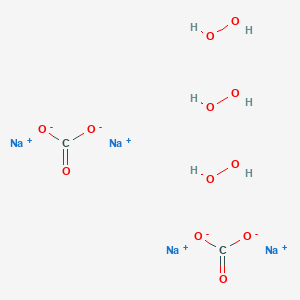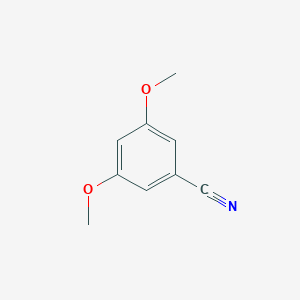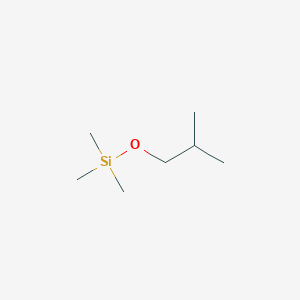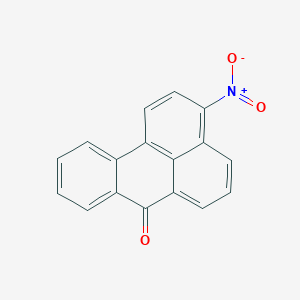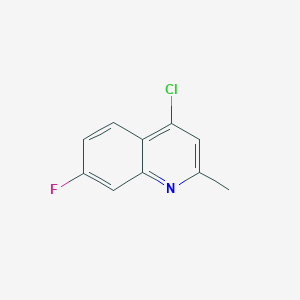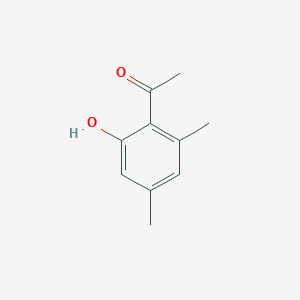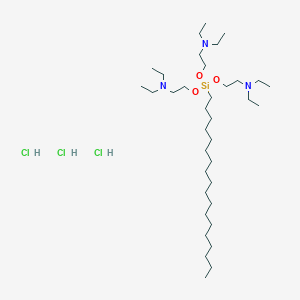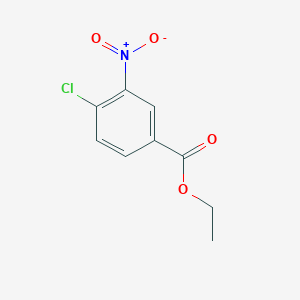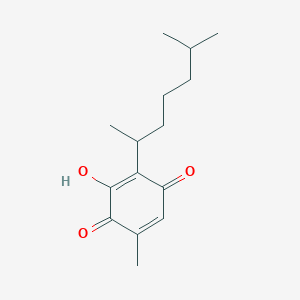
p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- (DBH) is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of benzoquinone, which is a widely used organic compound in the chemical industry. DBH has gained attention in recent years due to its potential applications in biomedical research and drug discovery.
作用机制
The mechanism of action of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is not fully understood, but it is believed to involve the redox cycling of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- and its quinone form. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can undergo one-electron reduction to form a semiquinone radical, which can then react with oxygen to form a superoxide radical. This radical can then react with other molecules, leading to the production of reactive oxygen species (ROS) and oxidative stress. However, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can also act as an antioxidant by donating electrons to neutralize ROS and prevent oxidative damage.
生化和生理效应
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has also been found to reduce inflammation and oxidative stress, which are both implicated in the development and progression of various diseases. However, the exact biochemical and physiological effects of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- are still being investigated, and further research is needed to fully understand its potential applications.
实验室实验的优点和局限性
One advantage of using p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- in lab experiments is its relatively low cost and ease of synthesis. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is also stable and can be stored for long periods without degradation. However, one limitation of using p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, caution should be taken when handling p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-, and appropriate safety measures should be implemented.
未来方向
There are several future directions for research on p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-, including investigating its potential applications in drug discovery, exploring its mechanism of action, and optimizing its synthesis method. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can also be further investigated for its potential applications in cancer research and neurodegenerative diseases. Additionally, the toxicity and safety of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- should be further investigated to ensure its safe use in scientific research.
Conclusion
In conclusion, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is a synthetic compound that has gained attention in recent years for its potential applications in biomedical research and drug discovery. It can be synthesized using various methods, with the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride being the most commonly used method. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has shown promising results in cancer research and neurodegenerative diseases, but further research is needed to fully understand its potential applications and mechanism of action. While p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has advantages for lab experiments, its potential toxicity should also be considered. Overall, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has the potential to be a valuable tool in scientific research and drug discovery.
合成方法
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can be synthesized using various methods, including the oxidation of 2,5-dimethyl-1,4-benzoquinone with potassium permanganate and the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride. However, the most commonly used method for synthesizing p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride in the presence of 1,5-dimethylhexan-3-ol as a solvent and a catalyst.
科学研究应用
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has been used in scientific research for various purposes, including as a redox mediator, an antioxidant, and a cytotoxic agent. In particular, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has shown promising results in cancer research, where it has been found to induce apoptosis in cancer cells and inhibit tumor growth. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has also been investigated for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been found to protect neurons from oxidative stress and reduce inflammation.
属性
CAS 编号 |
17194-57-9 |
|---|---|
产品名称 |
p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- |
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC 名称 |
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H22O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h8-10,18H,5-7H2,1-4H3 |
InChI 键 |
LVIYJPUFTCELQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
规范 SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
同义词 |
2-(1,5-Dimethylhexyl)-3-hydroxy-5-methyl-2,5-cyclohexadiene-1,4-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



